2-Hydroxy-4-methyl-1-naphthaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-hydroxy-4-methylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-8-6-12(14)11(7-13)10-5-3-2-4-9(8)10/h2-7,14H,1H3 |
InChI Key |
RHQRUYKDAMPOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)C=O)O |
Origin of Product |
United States |
Context Within Naphthalene Chemistry and Hydroxy Aldehydes
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as the foundational structure for a vast array of chemical derivatives. wikipedia.org Its chemistry is rich and varied, with the introduction of functional groups onto the naphthalene rings leading to compounds with diverse properties and applications. Hydroxy-aldehydes, characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group, are a particularly important class of organic compounds. The interplay between these two functional groups often imparts unique reactivity and the ability to form stable complexes with metal ions.
2-Hydroxy-4-methyl-1-naphthaldehyde fits squarely within this chemical context. It is a derivative of 2-hydroxy-1-naphthaldehyde (B42665), a compound recognized as a versatile building block in supramolecular chemistry and for the development of chemical sensors. researchgate.netasianpubs.org The addition of a methyl group at the 4-position of the naphthalene ring in this compound can influence its electronic properties and steric hindrance, thereby subtly modifying its reactivity and the properties of its derivatives compared to its parent compound.
Overview of Research Trajectories and Potential in Chemical Sciences
Current research involving 2-Hydroxy-4-methyl-1-naphthaldehyde and its parent compound, 2-hydroxy-1-naphthaldehyde (B42665), is largely centered on the synthesis of Schiff bases and their subsequent metal complexes. asianpubs.orgrsc.orgamazonaws.com Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine. arcjournals.org The resulting compounds, containing an imine or azomethine (-C=N-) group, are excellent ligands capable of coordinating with various metal ions.
The metal complexes derived from these Schiff bases are a major focus of investigation due to their potential applications in various fields. Researchers are exploring their use as catalysts, fluorescent sensors for detecting specific metal ions, and as materials with interesting photophysical and electrochemical properties. asianpubs.orgscience.gov The ability to tune the properties of these complexes by modifying the structure of the initial aldehyde, such as using this compound, offers a pathway to designing materials with specific functionalities.
Coordination Chemistry and Metal Complexation
Ligand Design Principles Utilizing the 2-Hydroxy-4-methyl-1-naphthaldehyde Moiety
The versatility of this compound in ligand design stems from the reactivity of its aldehyde group, which can be condensed with various primary amines to form Schiff bases containing an azomethine (-C=N-) group. The resulting ligands are excellent chelating agents, capable of coordinating to metal ions through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated phenolic group.
The denticity of the resulting Schiff base ligand can be systematically controlled by the choice of the amine precursor. This allows for the rational design of ligands that can satisfy the specific coordination number and geometry preferences of different metal ions.
Monodentate and Bidentate Ligands: Condensation of this compound with simple monofunctional amines, such as anilines or alkylamines, typically results in bidentate ligands. orientjchem.org These ligands coordinate to a metal center through the phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring. While less common, under certain conditions, these ligands might coordinate in a monodentate fashion, though the bidentate chelation is overwhelmingly favored. For example, a Schiff base was synthesized by condensing 2-hydroxy-1-naphthaldehyde (B42665) with 4-bromo aniline (B41778). orientjchem.org
Tridentate Ligands: The use of diamines where one amino group is substituted, or amines containing an additional donor atom (like oxygen or sulfur), can lead to the formation of tridentate ligands. For instance, a potentially tridentate O,N,S-donor ligand, 2-hydroxy-1-naphthaldehyde 2-methylthiosemicarbazone, has been structurally characterized. researchgate.net
Tetradentate Ligands: By employing diamines such as ethylenediamine (B42938) or o-phenylenediamine, tetradentate ligands can be synthesized. uobaghdad.edu.iqnih.gov In these cases, two molecules of this compound react with one molecule of the diamine, resulting in a ligand with two phenolic oxygen and two imine nitrogen donor atoms (N2O2 type). uobaghdad.edu.iqsbmu.ac.ir These ligands are capable of coordinating to a single metal ion in a tetradentate fashion, often leading to square planar or octahedral geometries upon complexation. sbmu.ac.ir A tetradentate Schiff base ligand, N,N'-bis(1-naphthaldimine)-o-phenylenediamine, was prepared from the condensation of 2-hydroxy-1-naphthaldehyde with o-phenylenediamine. nih.gov
Schiff bases derived from this compound are potent chelating agents due to the presence of the phenolic hydroxyl group ortho to the azomethine group. ias.ac.in Upon deprotonation, the phenoxide oxygen and the imine nitrogen form a stable chelate ring with a metal ion. This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The semicarbazone and thiosemicarbazone derivatives of o-hydroxy naphthaldehyde are noted for their chelating ability with metal ions present in biological systems. ias.ac.in
Synthesis and Structural Characterization of Metal Complexes
A vast number of metal complexes have been synthesized using Schiff base ligands derived from this compound. These complexes are typically prepared by the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent.
Schiff bases of this compound readily form complexes with a variety of first-row transition metals.
Copper(II) Complexes: Cu(II) complexes of these ligands have been extensively studied. They often exhibit a square planar or distorted square planar geometry. rsc.orgresearchgate.net For instance, the Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-biphenylamine forms an irregular square planar complex with Cu(II). rsc.orgresearchgate.net Magnetic susceptibility measurements of a Cu(II) complex with a Schiff base derived from 2,4-dihydroxybenzaldehyde and α-naphthylamine indicated a magnetic moment corresponding to one unpaired electron, consistent with a monomeric Cu(II) species. sbmu.ac.ir
Cobalt(II) and Cobalt(III) Complexes: Cobalt can form complexes in both +2 and +3 oxidation states. Co(II) complexes with bidentate Schiff base ligands often adopt a tetrahedral geometry. rsc.orgresearchgate.net For example, the Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and 2-biphenylamine forms an irregular tetrahedral complex with Co(II). rsc.orgresearchgate.net In other cases, octahedral Co(II) and Co(III) complexes have been reported, particularly with tetradentate ligands or in the presence of additional coordinating solvent molecules or anions. semanticscholar.org
Nickel(II) Complexes: Ni(II) complexes with these Schiff base ligands can exhibit various geometries, including square planar, tetrahedral, and octahedral, depending on the specific ligand and reaction conditions. semanticscholar.orgresearchgate.netresearchgate.net For instance, Ni(II) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been shown to adopt square planar geometries. researchgate.net Other studies have reported tetrahedral geometry for Ni(II) complexes. semanticscholar.org
Iron(II) and Iron(III) Complexes: Iron complexes in both +2 and +3 oxidation states have been synthesized. These complexes commonly exhibit octahedral geometry. semanticscholar.org For example, Fe(II) complexes with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde have been characterized to have octahedral geometry. semanticscholar.org Similarly, Fe(III) complexes with related ligands have also been reported to be octahedral. koreascience.kr
Zinc(II) Complexes: As a d10 metal ion, Zn(II) complexes are diamagnetic and typically adopt a tetrahedral or octahedral coordination geometry. semanticscholar.orgresearchgate.netresearchgate.net Studies have shown that Zn(II) can form both tetrahedral and octahedral complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde. semanticscholar.orgresearchgate.net
Manganese(II) and Manganese(III) Complexes: Manganese complexes with these ligands have been prepared in both +2 and +3 oxidation states. Mn(II) complexes are often found to have octahedral geometry. semanticscholar.orgmdpi.com Mn(III) complexes with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde have been synthesized and can exhibit five-coordinate, tetragonal pyramid geometry. semanticscholar.orgresearchgate.net
| Metal Ion | Typical Geometry | Example Ligand Source |
|---|---|---|
| Cu(II) | Square Planar | 2-hydroxy-1-naphthaldehyde + 2-biphenylamine rsc.orgresearchgate.net |
| Co(II) | Tetrahedral | 2-hydroxy-1-naphthaldehyde + 2-biphenylamine rsc.orgresearchgate.net |
| Co(III) | Octahedral | 2-hydroxy-1-naphthaldehyde + p-phenylenediamine |
| Ni(II) | Square Planar/Tetrahedral | 2-hydroxy-1-naphthaldehyde + various amines semanticscholar.orgresearchgate.net |
| Fe(II) | Octahedral | 2-hydroxy-1-naphthaldehyde + hydrazine (B178648) semanticscholar.org |
| Fe(III) | Octahedral | 2-hydroxy-1-naphthaldehyde + p-phenylenediamine |
| Zn(II) | Tetrahedral/Octahedral | 2-hydroxy-1-naphthaldehyde + 2-methoxyethylamine semanticscholar.orgresearchgate.net |
| Mn(II) | Octahedral | 2-hydroxy-1-naphthaldehyde + hydrazine semanticscholar.org |
| Mn(III) | Tetragonal Pyramid | 2-hydroxy-1-naphthaldehyde + 2-methoxyethylamine semanticscholar.orgresearchgate.net |
While less common than transition metal complexes, Schiff bases derived from this compound also coordinate to post-transition and main group metals. For example, the chelation of Al(III) ions by a Schiff base ligand incorporating the 2-hydroxy-1-naphthaldehyde moiety has been reported, leading to a lowering of the ligand's optical band gap. researchgate.net
Metal-Ligand Binding Modes and Geometries in Coordination Compounds
The coordination of Schiff base ligands derived from this compound to metal ions primarily occurs through the negatively charged oxygen atom of the deprotonated hydroxyl group and the lone pair of electrons on the nitrogen atom of the azomethine group. nih.gov This bidentate N,O-chelation forms a stable six-membered ring. nih.gov
Commonly observed geometries include:
Tetrahedral: Often seen for Co(II) and Zn(II) complexes. rsc.orgresearchgate.netsemanticscholar.org
Square Planar: Frequently observed for Cu(II) and Ni(II) complexes. rsc.orgresearchgate.netresearchgate.net
Octahedral: A common geometry for a wide range of metal ions including Mn(II), Fe(II/III), Co(III), and Zn(II), often achieved through the coordination of two tridentate ligands, one tetradentate ligand with two additional monodentate ligands, or bidentate ligands with coordinating solvent molecules. semanticscholar.orgresearchgate.net
Tetragonal Pyramid: This five-coordinate geometry has been observed for Mn(III) complexes. semanticscholar.orgresearchgate.net
| Geometry | Metal Ion Examples | Coordination Number |
|---|---|---|
| Tetrahedral | Co(II), Zn(II), Ni(II) rsc.orgresearchgate.netsemanticscholar.org | 4 |
| Square Planar | Cu(II), Ni(II) rsc.orgresearchgate.netresearchgate.net | 4 |
| Octahedral | Mn(II), Fe(II/III), Co(III), Zn(II) semanticscholar.orgresearchgate.net | 6 |
| Tetragonal Pyramid | Mn(III) semanticscholar.orgresearchgate.net | 5 |
Spectroscopic Signatures of Complexation (e.g., IR, UV-Vis, NMR)
The coordination of metal ions to Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde induces significant and characteristic changes in their spectroscopic profiles. These changes serve as definitive evidence of complex formation and provide insights into the nature of the metal-ligand bonding.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the Schiff base ligand to a metal center. Upon complexation, the most notable changes are observed in the vibrational frequencies of the phenolic C-O and the azomethine C=N groups.
Azomethine ν(C=N) Stretch: In the free Schiff base ligand, the stretching vibration of the azomethine group (C=N) typically appears in the range of 1608-1648 cm⁻¹. Upon coordination of the imine nitrogen to a metal ion, the electron density around this group is reduced, leading to a weakening of the C=N bond. Consequently, this band shifts to a lower frequency (ca. 1541-1621 cm⁻¹) in the spectrum of the metal complex. researchgate.netuobaghdad.edu.iq This shift is a primary indicator of complexation.
Phenolic ν(C-O) Stretch: The phenolic C-O stretching frequency, observed around 1280 cm⁻¹ in the free ligand, shifts to a higher frequency (ca. 1300-1350 cm⁻¹) in the complexes. This change indicates the formation of a C-O-M bond.
Disappearance of ν(O-H) Band: The broad band corresponding to the phenolic hydroxyl group (ν(O-H)) in the free ligand, typically found around 3440 cm⁻¹, disappears upon complexation. researchgate.net This signifies the deprotonation of the hydroxyl group and its subsequent coordination to the metal ion in its anionic form.
New Low-Frequency Bands: The formation of new, weak absorption bands in the far-infrared region of the spectrum (typically 400-600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. researchgate.net
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
| ν(O-H) | ~3440 | Absent | Deprotonation and coordination of phenolic oxygen. researchgate.net |
| ν(C=N) | 1608 - 1648 | 1541 - 1621 | Coordination of azomethine nitrogen to metal. researchgate.netuobaghdad.edu.iq |
| ν(C-O) | ~1280 | 1300 - 1350 | Formation of a C-O-M bond. |
| ν(M-O) / ν(M-N) | Absent | 400 - 600 | Formation of new metal-ligand bonds. researchgate.net |
Interactive Data Table: Typical IR Spectral Shifts upon Complexation
UV-Visible (UV-Vis) Spectroscopy
Electronic spectroscopy provides valuable information about the electronic transitions within the ligand and the coordination geometry of the central metal ion in the complex.
Intra-ligand Transitions: The UV-Vis spectra of the free Schiff base ligands typically show intense absorption bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the aromatic rings and the azomethine group. Upon complexation, these bands often shift in wavelength and/or intensity, indicating the involvement of the ligand in coordination.
Charge Transfer Transitions: New bands, not present in the spectrum of the free ligand, may appear in the spectra of the complexes. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions.
d-d Transitions: For complexes with transition metals having d-electrons (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands may appear in the visible region of the spectrum. These bands correspond to electronic transitions between the d-orbitals of the metal ion (d-d transitions). The position and number of these bands are characteristic of the coordination geometry of the metal ion. For instance, Cu(II) complexes with square-planar geometry often exhibit a broad band around 625 nm, assigned to the ²B₁g → ²A₁g transition. sbmu.ac.ir Similarly, Ni(II) complexes with a square-planar geometry are typically diamagnetic and show absorption bands around 512 and 684 nm. sbmu.ac.ir
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to characterize the structure of these coordination compounds in solution, particularly for diamagnetic complexes (e.g., Zn(II), Ni(II) square planar).
¹H NMR: The proton NMR spectrum of a free Schiff base ligand shows a characteristic signal for the azomethine proton (-CH=N-). Upon complexation, this signal may shift, confirming the coordination of the azomethine nitrogen. The signal for the phenolic -OH proton, typically observed at a downfield chemical shift in the free ligand, disappears upon complex formation due to deprotonation. researchgate.net Signals corresponding to the aromatic protons of the naphthalene (B1677914) and amine moieties also experience shifts due to the change in the electronic environment upon metal coordination.
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms, especially the azomethine carbon and the phenolic carbon, are altered upon complexation, providing further evidence of coordination. researchgate.net
| Nucleus | Signal | Observation in Free Ligand | Change Upon Complexation |
| ¹H | Phenolic -OH | Present (downfield) | Disappears |
| ¹H | Azomethine -CH=N- | Characteristic singlet | Shifts (upfield or downfield) |
| ¹H | Aromatic -Ar-H | Multiple signals | Shifts due to altered electron density |
| ¹³C | Phenolic C-O | Characteristic signal | Shifts upon coordination |
| ¹³C | Azomethine C=N | Characteristic signal | Shifts upon coordination |
Interactive Data Table: General NMR Spectral Changes upon Complexation
Single Crystal X-ray Diffraction Analysis of Coordination Compounds
Single crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous structural information for coordination compounds, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.com Studies on Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde have elucidated a variety of coordination geometries and structural motifs.
The Schiff base ligands, formed from 2-hydroxy-1-naphthaldehyde, typically act as bidentate O,N-donors, chelating to the metal ion to form stable five- or six-membered rings. pleiades.online The stoichiometry of the complexes is commonly found to be 1:2 (metal:ligand), resulting in tetracoordinate or hexacoordinate metal centers, although other stoichiometries are also known.
Common coordination geometries observed include:
Square Planar: Frequently observed for Ni(II) and Cu(II) complexes. In these structures, two bidentate Schiff base ligands coordinate to the central metal ion in a trans configuration. For example, a Cu(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde was found to have an irregular square planar geometry. rsc.org
Tetrahedral: This geometry is common for Co(II) and Zn(II) complexes. For instance, a Co(II) complex, isostructural with its Cu(II) analogue, was determined to have an irregular tetrahedral coordination polyhedron. rsc.org
Octahedral: This geometry can be achieved in several ways, such as the coordination of two tridentate Schiff base ligands or the coordination of bidentate Schiff base ligands along with additional solvent molecules (e.g., water, ethanol) or other co-ligands in the axial positions. Studies have shown that tetradentate Schiff bases derived from 2-hydroxy-naphthaldehyde can form octahedral complexes. researchgate.netuobaghdad.edu.iq
The crystal packing of these complexes is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking between the aromatic naphthalene rings of adjacent molecules. rsc.org
| Compound/Complex | Metal Ion | Crystal System | Space Group | Coordination Geometry | Reference |
| [1-(((4-chlorophenyl)imino)methyl)naphthalene-2-ol] Copper Complex | Cu(II) | Monoclinic | - | Square Planar | pleiades.online |
| [1-(((2-biphenylamino)methylen]naphthalen-2(1H)-one] Copper Complex | Cu(II) | Monoclinic | P2₁/n | Irregular Square Planar | rsc.org |
| [1-(((2-biphenylamino)methylen]naphthalen-2(1H)-one] Cobalt Complex | Co(II) | Monoclinic | P2₁/n | Irregular Tetrahedral | rsc.org |
| (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide (Ligand) | - | Monoclinic | P2₁/c | - | nih.gov |
| 2-[4-hydroxy benzylidene]-amino naphthalene (Ligand) | - | Orthorhombic | P2₁2₁2₁ | - | nih.gov |
Interactive Data Table: Selected Crystallographic Data for Coordination Compounds and Ligands Derived from 2-Hydroxy-1-naphthaldehyde
Advanced Applications in Chemical Sciences
Chemosensing and Molecular Recognition
Detailed research on the use of 2-Hydroxy-4-methyl-1-naphthaldehyde for chemosensing and molecular recognition is not present in the available literature. While the parent molecule, 2-hydroxy-1-naphthaldehyde (B42665), is a well-documented building block for various sensors, specific studies on its 4-methyl derivative are absent.
Development of Fluorescent and Colorimetric Chemosensors for Cations
No specific studies were found detailing the development of fluorescent or colorimetric chemosensors for cations based on this compound.
Design of Sensors for Anions
There is no available research on the design or application of anion sensors derived specifically from this compound.
Catalysis
The application of this compound in the field of catalysis has not been a subject of focused research in the available literature.
Homogeneous Catalysis by Derived Complexes
No publications were identified that describe the synthesis or use of metal complexes derived from this compound for applications in homogeneous catalysis.
Heterogeneous Catalysis via Immobilized Systems
Research on the immobilization of this compound or its derivatives onto solid supports for use in heterogeneous catalysis is not available in the searched scientific literature.
Compound Names
Materials Science and Optoelectronic Applications
The strategic functionalization of this compound, particularly through its condensation with primary amines to form Schiff bases (also known as anils), unlocks a vast potential for applications in materials science. The resulting imine-naphthalenol moiety is a versatile functional group that gives rise to materials with tunable electronic, optical, and assembly properties.
Design of Non-Linear Optical (NLO) Materials
The quest for advanced non-linear optical (NLO) materials, which can alter the phase, frequency, or amplitude of light, is critical for technologies in telecommunications, optical computing, and data storage. Organic molecules have emerged as strong candidates for NLO applications due to their high NLO efficiencies, rapid response times, and synthetic tailorability. Schiff bases derived from ortho-hydroxy aromatic aldehydes are of particular interest due to their extensive π-conjugated systems and intramolecular charge transfer characteristics, which are prerequisites for significant NLO activity.
Derivatives of this compound are promising for NLO applications. The electronic asymmetry introduced by donor (hydroxyl) and acceptor (imine) groups on the naphthalene (B1677914) ring system can lead to large molecular hyperpolarizabilities (β), a key measure of a molecule's NLO response. Computational studies using methods like Density Functional Theory (DFT) have become instrumental in predicting the NLO properties of these molecules. nih.gov For instance, DFT studies on related zwitterionic imine compounds derived from 2-hydroxy-1-naphthaldehyde have been used to investigate their NLO potential by calculating their hyperpolarizability. nih.gov These studies explore the relationship between molecular structure, electronic properties (like the HOMO-LUMO gap), and the magnitude of the NLO response. nih.gov
The general strategy for designing potent NLO materials from this compound involves its reaction with various aromatic amines. By carefully selecting the amine, one can introduce additional electron-donating or electron-withdrawing groups, further enhancing the intramolecular charge transfer and, consequently, the NLO properties. The resulting molecules, often possessing a "push-pull" electronic structure, are essential for achieving high second-order NLO effects, such as second-harmonic generation (SHG).
| Property | Value | Unit |
|---|---|---|
| Dipole Moment (µ) | 15.19 | Debye |
| Average Polarizability (α) | -6.20 x 10-23 | esu |
| First Hyperpolarizability (β) | -1.29 x 10-29 | esu |
*Data derived from computational studies on (E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate (ACPIN), a zwitterionic compound synthesized from 2-hydroxy-1-naphthaldehyde, illustrating the NLO potential of this class of molecules. nih.gov
Construction of Supramolecular Architectures and Assemblies
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a bottom-up approach to creating complex and functional materials. This compound is an excellent building block for supramolecular chemistry because its Schiff base derivatives can participate in a multitude of directional, non-covalent interactions, including hydrogen bonding, π–π stacking, and halogen bonds. mdpi.com
The hydroxyl group and the imine nitrogen of the Schiff base derivatives are key players in forming robust intramolecular and intermolecular hydrogen bonds. nih.gov The intramolecular O-H···N hydrogen bond, for example, leads to the formation of a stable six-membered pseudo-ring, which influences the planarity and electronic properties of the molecule. nih.gov This fundamental interaction is a recurring motif in the crystal engineering of these compounds.
Beyond the single molecule, these derivatives self-assemble into higher-order structures. mdpi.com X-ray diffraction studies on related compounds have revealed the formation of dimers, 1D chains, 2D layers, and even complex 3D networks. nih.govrsc.org For example, molecules can be interlinked to form dimers through N-H···N or O-H···O hydrogen bonds. nih.gov These dimers can then be further connected into extended chains or sheets via weaker C-H···O or C-H···π interactions. rsc.org The precise architecture is highly dependent on the substituents on the amine portion of the Schiff base, which allows for rational design of the solid-state structure.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions, providing insights into the supramolecular assembly. nih.gov By mapping properties like d_norm (which indicates distances shorter or longer than van der Waals radii) onto the surface, researchers can identify the specific atoms involved in hydrogen bonding and other close contacts that stabilize the crystal packing. nih.gov This understanding is crucial for designing materials with specific properties, such as porous frameworks for gas storage or crystalline materials for molecular recognition. mdpi.com The coordination of these Schiff base ligands to metal ions, such as iron(II) or platinum(II), further expands the possibilities, leading to the formation of metal-organic frameworks (MOFs) and other sophisticated supramolecular coordination complexes with applications in sensing and molecular switching. mdpi.comrsc.org
| Interaction Type | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | 36.5% |
| C···H/H···C | 19.9% |
| O···H/H···O | 14.8% |
| S···H/H···S | 10.3% |
| N···H/H···N | 9.4% |
*Data from Hirshfeld surface analysis of (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN), a zwitterionic compound synthesized from 2-hydroxy-1-naphthaldehyde, showing the relative importance of different non-covalent contacts in its crystal packing. nih.gov
Photochromic Systems and Switching Mechanisms
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This phenomenon is the basis for applications such as smart windows, optical data storage, and molecular switches. Anils (Schiff bases) derived from ortho-hydroxy aromatic aldehydes, including this compound, are a classic example of photochromic organic compounds.
The mechanism of photochromism in these anils involves a reversible intramolecular proton transfer. nih.gov The stable form is typically the enol-imine tautomer, which is characterized by a strong intramolecular O-H···N hydrogen bond. nih.gov Upon irradiation with UV light, the molecule is excited, facilitating the transfer of the phenolic proton to the imine nitrogen. This leads to the formation of a transient, colored species—the keto-amine tautomer. nih.gov This process can be reversed either by exposing the material to visible light or by thermal relaxation in the dark.
The photochromic properties are highly dependent on the molecular environment. In solution, the equilibrium between the enol and keto forms can be influenced by solvent polarity. nih.gov In the solid state, the phenomenon is often linked to the planarity of the molecule; non-planar molecules are more likely to be photochromic, whereas planar systems tend to be thermochromic (changing color with temperature). The specific substituents on the aniline (B41778) ring can also modulate the photochromic behavior by altering the acidity of the phenolic proton and the basicity of the imine nitrogen.
Derivatives of this compound are excellent candidates for creating photochromic systems. The naphthalene unit provides a large π-system that can be readily modified. The absorption spectrum of the keto-amine form typically shows a new band at longer wavelengths (often >400 nm) compared to the enol-imine form, resulting in a distinct color change. nih.gov This light-induced switching between two distinct chemical states with different optical properties makes these compounds highly attractive for the development of molecular-level switches and memory elements.
| Compound/Derivative | Solvent | Observed Tautomer(s) | λmax (nm) |
|---|---|---|---|
| N-(2-hydroxy-1-naphthylidene)-2-aminopyridine | Toluene (B28343) | Enol | 329, 342, 381 |
| N-(2-hydroxy-1-naphthylidene)-2-aminopyridine | Acetonitrile (B52724) | Enol + Keto | 331, 345, 382, 452 |
| N-(2-hydroxy-1-naphthylidene)-2-aminopyrazine | Toluene | Enol | 330, 345, 383 |
| N-(2-hydroxy-1-naphthylidene)-2-aminopyrazine | Acetonitrile | Enol + Keto | 331, 347, 396, 469 |
*Data illustrates the solvent-dependent tautomeric equilibrium and the appearance of the keto form's absorption band at longer wavelengths (>400 nm) in a polar solvent. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT, TD-DFT)
Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in understanding the fundamental characteristics of 2-Hydroxy-4-methyl-1-naphthaldehyde and its derivatives. These methods allow for the calculation of various molecular properties, offering a theoretical complement to experimental findings.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgresearchgate.net The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity and the potential for intramolecular charge transfer. researchgate.net
For derivatives of 2-hydroxy-1-naphthaldehyde (B42665), DFT calculations have been used to determine the HOMO and LUMO energy levels and their corresponding energy gaps. nih.govrsc.org For instance, in a study of two imine-zwitterionic compounds derived from 2-hydroxy-1-naphthaldehyde, the HOMO-LUMO gap was calculated to understand their electronic features. nih.govrsc.org Analysis of the molecular orbitals revealed that the distribution of HOMO and LUMO can involve different parts of the molecule, indicating the pathways for electron transfer during electronic transitions. rsc.org
Table 1: Frontier Molecular Orbital (FMO) Analysis of 2-Hydroxy-1-naphthaldehyde Derivatives This table presents the calculated HOMO, LUMO, and energy gap values for derivatives of 2-hydroxy-1-naphthaldehyde, illustrating the application of FMO analysis in understanding their electronic properties.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| DSPIN | - | - | Smaller by 0.15 eV than ACPIN | nih.gov |
| ACPIN | - | - | - | nih.gov |
| HYB | - | - | 1.736 | researchgate.net |
| C1 | - | - | 1.217 | researchgate.net |
| C2 | - | - | 1.193 | researchgate.net |
| C3 | - | - | 1.243 | researchgate.net |
| C4 | - | - | 1.221 | researchgate.net |
Spectroscopic Property Predictions and Correlations with Experimental Data
Theoretical calculations play a significant role in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis), while DFT calculations can predict vibrational frequencies (FTIR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govresearchgate.net
For a related compound, 4-hydroxy-1-naphthaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute its FTIR, NMR, and UV-Visible spectra. researchgate.netresearchgate.netresearchgate.net The calculated vibrational wavenumbers and NMR chemical shifts showed good agreement with experimental data, aiding in the assignment of fundamental vibrational modes. researchgate.netnih.gov Similarly, TD-DFT has been employed to investigate the UV-Visible spectra of naphthaldehyde derivatives in different solvents, helping to understand the influence of the environment on their electronic transitions. researchgate.netresearchgate.net These computational approaches allow for a detailed analysis of the experimental spectra, confirming the formation of the desired compounds and explaining the observed spectral features. nih.gov
Energetics of Tautomeric Forms and Proton Transfer Pathways
The presence of a hydroxyl group adjacent to an aldehyde group in this compound allows for the possibility of tautomerism and intramolecular proton transfer. Computational methods are crucial for investigating the energetics of these processes. researchgate.net DFT calculations can determine the relative stabilities of different tautomeric forms (e.g., enol-imine and keto-amine forms in Schiff base derivatives) and map the potential energy surfaces for proton transfer reactions. researchgate.netresearchgate.netrsc.org
Studies on related 2-hydroxy-1-naphthaldehyde derivatives have shown that they can exist in tautomeric equilibrium in solution. researchgate.net The position of this equilibrium can be influenced by the solvent polarity. researchgate.net For instance, in the case of 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, the enol form is dominant in less polar solvents like chloroform (B151607) and toluene (B28343), while the proton-transferred zwitterionic form is favored in methanol (B129727). researchgate.netrsc.orgrsc.org Theoretical calculations have been used to model these solvent effects and to calculate the energy barriers for excited-state intramolecular proton transfer (ESIPT), a process with applications in molecular sensors and switches. researchgate.netrsc.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. researchgate.netnih.govresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov
For derivatives of 2-hydroxy-1-naphthaldehyde, MEP maps have been calculated using DFT to identify the reactive parts of the molecule. researchgate.netresearchgate.net These maps have shown that the negative potential is often localized over electronegative atoms like oxygen, indicating these as sites for proton attraction. researchgate.netnih.gov In a study on 4-hydroxy-1-naphthaldehyde, the MEP analysis indicated that the oxygen-containing site is the most electronegative position in the molecule. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) orbitals. nih.govuni-muenchen.de It is used to understand delocalization effects and intramolecular interactions, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.de The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de
NBO analysis has been applied to compounds related to this compound to investigate intramolecular charge transfer and bonding characteristics. researchgate.netnih.gov For example, in the analysis of 4-hydroxy-1-naphthaldehyde, a strong stabilizing interaction was identified due to electron transfer from the lone pair of an oxygen atom to an antibonding orbital. researchgate.net This type of analysis helps to explain the stability and electronic properties of the molecule based on its Lewis structure and the delocalization of electron density. uni-muenchen.de
Molecular Dynamics and Simulation Studies
While the provided search results primarily focus on quantum chemical studies, they allude to the use of molecular dynamics (MD) simulations for related systems. researchgate.netresearchgate.netresearchgate.net MD simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For a compound like this compound, MD simulations could be employed to study its behavior in different solvents, complementing the static picture provided by quantum chemical calculations. For instance, MD simulations have been used in conjunction with DFT studies for the analysis of 4-Hydroxy-1-Naphthaldehyde. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface, Void Analysis)
No published studies detailing the Hirshfeld surface analysis or void analysis for this compound were found. This type of analysis requires single-crystal X-ray diffraction data, which does not appear to be publicly available for this specific compound.
Reaction Mechanism Simulations and Pathways
There is a lack of published research on the reaction mechanism simulations and pathways specifically involving this compound. While a synthesis procedure is mentioned in a doctoral thesis, detailed computational studies on its reaction mechanisms are not provided. uni-koeln.de
Structure Property Relationship Studies
Influence of Substituents (e.g., Methyl Group) on Reactivity and Properties
The presence and position of substituents on the naphthalene (B1677914) ring of 2-hydroxy-1-naphthaldehyde (B42665) derivatives profoundly impact their electronic properties, reactivity, and the nature of the crucial intramolecular hydrogen bond between the hydroxyl and aldehyde groups. The methyl group at the 4-position in 2-Hydroxy-4-methyl-1-naphthaldehyde is of particular interest.
The methyl group is a well-understood electron-donating group through an inductive effect. Its presence on the aromatic ring increases the electron density of the naphthalene system. This electronic perturbation influences the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen. Generally, electron-donating groups decrease the acidity of the phenol (B47542), which can, in turn, affect the strength of the intramolecular hydrogen bond.
In related systems, such as salicylaldehyde (B1680747) hydrazones, the introduction of substituents has been shown to modulate the strength of intramolecular hydrogen bonds. researchgate.net While electron-withdrawing groups tend to strengthen this bond, electron-donating groups like methyl may have a more subtle effect, potentially altering the delicate balance of the molecule's internal forces. researchgate.net Furthermore, in Schiff base complexes derived from substituted 2-hydroxy-1-naphthaldehyde, the nature of the substituent can influence the biological activity of the resulting metal chelates. For instance, studies on related sulfonamide complexes have indicated that increasing the length of an alkyl chain (like methyl or ethyl) can enhance bactericidal activity. researchgate.net
The reactivity of the aldehyde group can also be affected. The increased electron density from the methyl group may slightly decrease the electrophilicity of the aldehyde carbon, potentially influencing the kinetics of condensation reactions, such as the formation of Schiff bases.
Stereochemical Aspects and Chirality Induction in Complexes
This compound, being an achiral molecule, becomes a powerful tool in coordination chemistry when it forms Schiff base ligands that subsequently coordinate with metal centers. These Schiff bases, typically formed by condensation with a primary amine, are often bidentate (N,O-donor) or polydentate ligands capable of forming stable chelate rings with metal ions. rsc.org
The geometry of the resulting metal complexes is highly varied and dependent on the metal ion, the nature of the amine used to form the Schiff base, and the stoichiometry of the reaction. Common geometries observed for complexes derived from the parent 2-hydroxy-1-naphthaldehyde include square planar and tetrahedral. rsc.orgnih.gov For example, a Co(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde was found to have an irregular tetrahedral geometry, while the corresponding Cu(II) complex was irregularly square planar. rsc.org These geometries arise from the coordination of the deprotonated phenolic oxygen and the imine nitrogen to the central metal atom.
A particularly fascinating aspect is the use of these ligands in the induction of chirality. Chiral Schiff-base complexes can be synthesized by reacting the aldehyde with a chiral amine. These chiral metal complexes can then act as templates to induce chirality in other, achiral molecules. In a notable study, chiral Zn(II) Schiff-base complexes were used to induce and memorize chirality in self-assembled porphyrin aggregates. nih.gov This demonstrates a sophisticated method of chirality transfer, where the structural information from the chiral ligand is passed on to a supramolecular assembly. Although this specific work did not use the 4-methyl derivative, the principle remains directly applicable, highlighting the potential of chiral Schiff bases derived from this compound in asymmetric synthesis and materials science.
Solvent Effects on Molecular Behavior and Tautomerism
Schiff bases derived from 2-hydroxy-1-naphthaldehyde and its substituted analogues exhibit a fascinating phenomenon known as tautomerism, existing in an equilibrium between two forms: the enol-imine and the keto-amine tautomers. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent. rsc.org The enol-imine form contains a phenolic hydroxyl group (O-H) hydrogen-bonded to the imine nitrogen, while the keto-amine form features a proton transfer, resulting in a quinone-like structure with an N-H group hydrogen-bonded to the carbonyl oxygen.
The position of this tautomeric equilibrium is dramatically influenced by solvent polarity. sonar.ch Studies on a range of 2-hydroxynaphthaldehyde Schiff bases have consistently shown that the equilibrium shifts towards the keto-amine form as the solvent polarity increases. researchgate.net
Detailed spectroscopic investigations have provided insight into this solvent-dependent behavior:
In nonpolar solvents , such as CCl₄, the enol-imine tautomer is preferentially stabilized and exists as the dominant species. researchgate.net
In polar aprotic solvents and especially in polar protic solvents like ethanol (B145695) and methanol (B129727), the equilibrium shifts significantly towards the more polar keto-amine form. researchgate.net Polar protic solvents can form intermolecular hydrogen bonds, which further stabilize the keto tautomer.
This shift can be visually observed through UV-Vis spectroscopy, as the two tautomers have distinct absorption bands. The enol form typically absorbs at a lower wavelength compared to the keto form. The table below summarizes the general trend observed for the tautomeric equilibrium of 2-hydroxynaphthaldehyde Schiff bases in different solvent types.
| Solvent Type | Predominant Tautomer | Reason |
| Nonpolar (e.g., CCl₄, Toluene) | Enol-imine | Lower polarity favors the less polar enol form. |
| Polar Aprotic (e.g., CHCl₃, Acetonitrile) | Mixture, shifted towards Keto-amine | Increased solvent polarity stabilizes the more polar keto form. |
| Polar Protic (e.g., Ethanol, Methanol) | Keto-amine | High polarity and hydrogen bonding ability strongly stabilize the keto form. |
This table is a generalized representation based on findings from studies on 2-hydroxynaphthaldehyde Schiff bases. researchgate.net
Computational studies, including DFT calculations, support these experimental findings, confirming that the keto form is stabilized in polar media. sonar.ch This solvent-induced tautomerism is a critical property, influencing the photophysical characteristics, such as fluorescence and photochromism, of these compounds and their potential applications in molecular switches and sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
